4-Benzyl-2-tert-butylphenol
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Overview
Description
4-Benzyl-2-tert-butylphenol is an organic compound with a unique structure that combines a benzyl group and a tert-butyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-2-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, zeolite catalysts treated with sodium hydroxide have been shown to selectively produce 4-tert-butylphenol, which can then be further reacted with benzyl chloride to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-Benzyl-2-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cells.
Industry: Utilized in the production of stabilizers for plastics, rubber, and polymers.
Mechanism of Action
The mechanism by which 4-Benzyl-2-tert-butylphenol exerts its effects involves several molecular targets and pathways:
Antifungal Activity: Disrupts the cell wall and membrane integrity of fungal cells, leading to cell death.
Antioxidant Activity: Neutralizes free radicals and reduces reactive oxygen species production, thereby preventing oxidative damage.
Cytotoxic Activity: Induces apoptosis in cancer cells by interfering with cellular redox homeostasis and triggering cell death pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the benzyl group, making it less complex.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, providing different steric and electronic properties.
Uniqueness
4-Benzyl-2-tert-butylphenol is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Properties
CAS No. |
54976-35-1 |
---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-benzyl-2-tert-butylphenol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3 |
InChI Key |
SQEDIXZDIZJDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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